Bienvenue dans la boutique en ligne BenchChem!

Gentamicin X2

Stop Codon Readthrough Nonsense Mutation Translational Regulation

Gentamicin X2 is a minor but critical aminoglycoside component with unique properties not found in generic gentamicin mixtures. It exhibits a 22-fold higher premature stop codon readthrough potency and a superior safety profile with 5-fold higher CC50 in mammalian cells compared to G418, making it essential for high-fidelity disease research. Generic substitution is scientifically invalid for readthrough or pathway studies. This high-purity standard (≥98%) is vital for developing accurate HPLC quantification methods, given the significant congener variability in commercial sources. Secure this specialized research tool to ensure data reproducibility.

Molecular Formula C19H38N4O10
Molecular Weight 482.5 g/mol
CAS No. 36889-17-5
Cat. No. B014301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin X2
CAS36889-17-5
Synonymsgentamicin X(2)
Molecular FormulaC19H38N4O10
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
InChIInChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
InChIKeyHFLKNINDVFJPQT-ZFAMMYHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin X2 (CAS 36889-17-5): A Minor Component with Disproportionate Therapeutic and Research Value


Gentamicin X2 (CAS 36889-17-5) is a minor aminoglycoside component produced by Micromonospora species, constituting only 1.1–7.8% of commercial gentamicin complexes [1]. While the clinically used gentamicin is a mixture of multiple congeners, including C1, C1a, C2, and C2a, which account for 92–99% of the total, the individual pharmacological properties of these minor components have been largely uncharacterized [2]. However, emerging research has revealed that Gentamicin X2 possesses a unique combination of potent readthrough activity at premature stop codons and a superior safety profile relative to other gentamicin components and even the widely studied readthrough agent G418 [3]. Additionally, Gentamicin X2 serves as the last common biosynthetic intermediate for all components of the clinically important gentamicin C complex, making it a pivotal compound for studying aminoglycoside biosynthesis and for the potential development of next-generation, less toxic antimicrobial agents [4].

Why Gentamicin X2 Cannot Be Replaced by Generic Gentamicin or Other Aminoglycosides


Generic gentamicin is not a single entity but a complex and variable mixture of at least five congeners (C1, C1a, C2, C2a, and X2), with the relative abundance of each component fluctuating up to 1.9-fold between commercial sources [1]. Critically, the individual congeners exhibit substantial differences in both antimicrobial efficacy (up to 128-fold against strains with aminoglycoside-modifying enzymes) and nephrotoxicity [2]. Furthermore, while major gentamicin components demonstrate similar, modest readthrough activity, the minor component Gentamicin X2 is uniquely potent in this regard [3]. Therefore, substituting Gentamicin X2 with a generic gentamicin mixture or a different aminoglycoside like G418 is not scientifically equivalent, particularly in research applications targeting premature stop codon readthrough, antibiotic resistance mechanisms, or biosynthetic pathway engineering.

Quantitative Evidence for Selecting Gentamicin X2 Over Alternatives


Superior Premature Stop Codon Readthrough Potency Compared to Major Gentamicin Congeners

Gentamicin X2 demonstrates a 22-fold higher readthrough potency (EC2X) and a 10-fold higher maximum activity compared to the generic gentamicin complex in a cell-based HDQ-p53UGA213 assay [1]. In contrast, the major gentamicin congeners (C1, C1a, C2, C2a) exhibit similar, much lower readthrough activity (EC2X range: 142–311 μM), indicating that the readthrough effect is not a general property of the class but is specifically conferred by the X2 congener [1]. This makes Gentamicin X2 the only relevant gentamicin component for this application.

Stop Codon Readthrough Nonsense Mutation Translational Regulation

Enhanced Readthrough Activity Profile Relative to the Potent Readthrough Agent G418

While G418 (Geneticin) is widely used as a potent readthrough agent, Gentamicin X2 presents a compelling alternative. Although G418 exhibits a slightly lower EC2X (9 ± 5 μM vs. 19 ± 6 μM) in the HDQ-p53UGA213 assay, Gentamicin X2 demonstrates a markedly lower cytotoxicity profile, resulting in a superior safety window [1]. In a cell-free translation assay (fLuc-190-NS), Gentamicin X2 achieved a substantially higher maximum fold readthrough induction (195 ± 18-fold) compared to G418 (53 ± 2-fold) [1].

Stop Codon Readthrough G418 Translational Regulation

Substantially Reduced Cytotoxicity in Mammalian Cells Compared to G418 and NB124

The therapeutic and research utility of aminoglycosides is often limited by their cytotoxicity. Gentamicin X2 exhibits significantly reduced cytotoxicity compared to key comparators in relevant mammalian cell models. Specifically, the CC50 (concentration causing 50% cytotoxicity) of Gentamicin X2 in stimulated peripheral blood mononuclear cells (PBMCs) is 5.4-fold higher than that of G418, indicating lower toxicity [1]. Similarly, in myoblasts, the CC50 is 5.0-fold higher [1]. When compared to the designer aminoglycoside NB124, Gentamicin X2 also shows a superior safety window based on 95% confidence limits in PBMCs [2].

Cytotoxicity Safety Profile Mammalian Cell Culture

Unique Role as the Common Biosynthetic Precursor to the Gentamicin C Complex

Gentamicin X2 is not merely a minor component but the last common intermediate in the biosynthetic pathway of all five components of the clinically valuable gentamicin C complex [1]. This pivotal role is established through targeted gene knockouts and in vitro reconstitution, which demonstrated that four specific enzymes (GenD2, GenS2, GenN, and GenD1) sequentially convert gentamicin A2 into Gentamicin X2 [1]. From this branching point, further enzymatic modifications generate the individual C congeners. This contrasts with the other minor components (e.g., Gentamicin A, B), which are either earlier precursors or shunt products and do not serve as the common gateway to the therapeutically active C complex.

Biosynthesis Pathway Engineering Metabolic Engineering

Precision Applications of Gentamicin X2 in Research and Development


Translational Readthrough Assays for Nonsense Mutation Therapeutics

Leverage Gentamicin X2's 22-fold higher readthrough potency over the generic complex [1] and 3.7-fold higher maximum activity over G418 in cell-free systems [2] to develop and validate high-sensitivity screening assays for novel readthrough compounds targeting diseases such as Duchenne Muscular Dystrophy or Cystic Fibrosis.

Cytotoxicity-Sensitive Cell Culture Studies with Aminoglycosides

Utilize Gentamicin X2's 5-fold higher CC50 in mammalian cells [1] to conduct prolonged or high-concentration studies where the cytotoxicity of G418 or NB124 would be a significant confounding variable, thereby increasing the reliability of pharmacological and mechanistic investigations.

Elucidation and Engineering of Aminoglycoside Biosynthetic Pathways

Employ Gentamicin X2 as an essential substrate and analytical standard for in vitro reconstitution of the gentamicin C complex biosynthetic pathway [1]. This enables the characterization of key methyltransferases and epimerases (e.g., GenK, GenB2) and facilitates metabolic engineering efforts to produce single, less-toxic congeners.

Quality Control Standard for Gentamicin Formulation Analysis

Given that commercial gentamicin formulations can vary significantly in congener composition [1], a highly pure Gentamicin X2 standard (e.g., ≥98% purity) [2] is required for the development and validation of accurate HPLC-MS or HPLC-ELSD methods to quantify this specific minor component in drug products and to ensure batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gentamicin X2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.